molecular formula C9H9NO B1514266 5-Cyclobutylpyridin-2(1h)-one

5-Cyclobutylpyridin-2(1h)-one

Cat. No.: B1514266
M. Wt: 147.17 g/mol
InChI Key: VKXRJTLULJGRQB-UHFFFAOYSA-N
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Description

5-Cyclobutylpyridin-2(1H)-one is a pyridinone derivative characterized by a cyclobutyl substituent at the 5-position of the pyridinone core. The pyridinone scaffold (a six-membered aromatic ring with one oxygen atom and one nitrogen atom) is widely studied due to its versatility in medicinal chemistry and materials science. The cyclobutyl group introduces steric strain due to its four-membered ring structure, which may influence conformational flexibility, solubility, and intermolecular interactions compared to bulkier substituents like cyclohexyl .

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

5-cyclobutylidenepyridin-2-one

InChI

InChI=1S/C9H9NO/c11-9-5-4-8(6-10-9)7-2-1-3-7/h4-6H,1-3H2

InChI Key

VKXRJTLULJGRQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C2C=CC(=O)N=C2)C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include pyridinone derivatives with substituents such as cyclohexyl, amino, and methylpyridinyl groups. A comparative analysis is summarized below:

Compound Substituent(s) Molecular Formula Molecular Weight Key Features
5-Cyclobutylpyridin-2(1H)-one Cyclobutyl at position 5 C₉H₁₁NO 149.19 (hypothetical) Compact substituent with high ring strain; potential for enhanced reactivity.
5-Amino-6-(cyclohexylamino)pyridin-2(1H)-one Amino, cyclohexylamino C₁₁H₁₇N₃O 207.14 Polar substituents may improve solubility; cyclohexyl reduces steric strain .
6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one Cyclohexyl, methylpyridinyl C₂₀H₂₄N₂O 308.42 Bulky substituents likely reduce conformational flexibility; methylpyridinyl enhances π-stacking potential .

Key Observations:

  • Ring Strain vs.
  • Polarity: Amino-substituted derivatives (e.g., 5-Amino-6-(cyclohexylamino)pyridin-2(1H)-one) exhibit increased polarity, which may enhance aqueous solubility compared to nonpolar cyclobutyl analogs .

Spectroscopic Comparisons

Spectroscopic data from related pyridinone derivatives provide insights into functional group behavior:

Infrared (IR) Spectroscopy
  • Pyridinone derivatives typically exhibit carbonyl (C=O) stretches near 1650 cm⁻¹ (e.g., 1650 cm⁻¹ in ) and aromatic C=C/C=N stretches near 1580–1620 cm⁻¹ . The cyclobutyl group’s electron-donating/withdrawing effects may slightly shift these peaks compared to cyclohexyl or amino substituents.
Nuclear Magnetic Resonance (NMR)
  • 1H-NMR: Pyridinone protons in analogs show distinct splitting patterns. For example: Pyridinone H-3 protons resonate near δ 7.39–7.44 ppm (doublet of doublets) . Cyclohexyl substituents (e.g., in ) deshield adjacent protons, shifting signals upfield compared to cyclobutyl groups.
  • 13C-NMR: Carbonyl carbons in pyridinones typically appear near δ 160–170 ppm, while cyclobutyl carbons may resonate at δ 20–40 ppm (cf. cyclohexyl carbons at δ 25–35 ppm) .

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